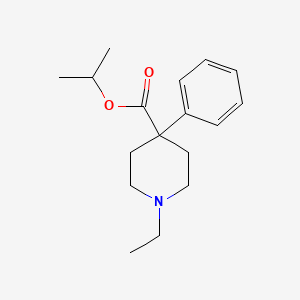![molecular formula C21H18S B14589893 Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- CAS No. 61484-65-9](/img/structure/B14589893.png)
Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- is a derivative of azulene, an aromatic organic compound known for its deep blue color Azulene itself is an isomer of naphthalene and has been studied for its unique electronic properties and applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- typically involves multiple steps, starting with the preparation of the azulene core One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the development of dyes, pigments, and electronic materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and biological activity. The phenylethynylthio group may enhance its ability to interact with biological membranes and proteins, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene: The parent compound, known for its blue color and aromatic properties.
4,6,8-Trimethylazulene: A derivative with three methyl groups, enhancing its reactivity.
Phenylethynylazulene: A derivative with a phenylethynyl group, similar to the compound .
Uniqueness
Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- is unique due to the combination of trimethyl and phenylethynylthio groups, which confer distinct electronic and chemical properties
Eigenschaften
CAS-Nummer |
61484-65-9 |
|---|---|
Molekularformel |
C21H18S |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
4,6,8-trimethyl-1-(2-phenylethynylsulfanyl)azulene |
InChI |
InChI=1S/C21H18S/c1-15-13-16(2)19-9-10-20(21(19)17(3)14-15)22-12-11-18-7-5-4-6-8-18/h4-10,13-14H,1-3H3 |
InChI-Schlüssel |
KTZXCIAVUXHMSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=CC(=C2C(=C1)C)SC#CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)
![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)
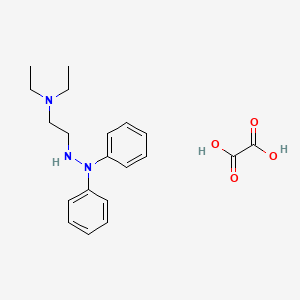
![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)
![Bicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14589846.png)
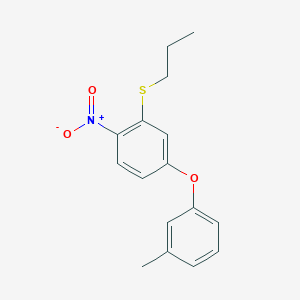

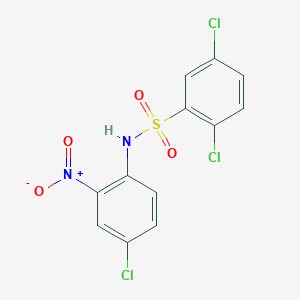
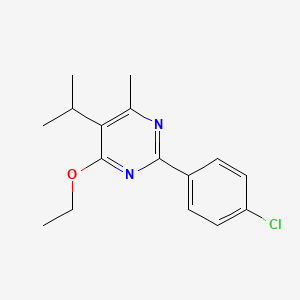
![4-{[4-(2-Methoxyphenoxy)anilino]methylidene}-2,6-dinitrocyclohexa-2,5-dien-1-one](/img/structure/B14589864.png)
